molecular formula C10H12ClN3O B6610826 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 2866353-45-7

1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B6610826
CAS No.: 2866353-45-7
M. Wt: 225.67 g/mol
InChI Key: MFZODHNAXMIVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate pyrazole precursor. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts and controlled reaction conditions. The intermediate products are often purified through recrystallization or chromatography techniques to achieve the desired quality. The final product is obtained by treating the purified intermediate with hydrochloric acid, followed by drying and packaging.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the methoxy or amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine hydrochloride: Shares the methoxyphenyl group but differs in the heterocyclic ring structure.

    1-(4-Methoxyphenyl)piperazine hydrochloride: Similar in structure but with the methoxy group positioned differently on the phenyl ring.

    1-(2,3-Dichlorophenyl)piperazine hydrochloride: Contains a dichlorophenyl group instead of a methoxyphenyl group.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZODHNAXMIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.